3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)
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Overview
Description
3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[410]hept-3-ene) is a chemical compound characterized by its unique bicyclic structure and the presence of disulfide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) typically involves the reaction of 7,7-dimethylbicyclo[4.1.0]hept-3-ene with a disulfide-containing reagent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) can undergo various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in substitution reactions where one of the bicyclic units is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene) involves its ability to form disulfide bonds. These bonds can interact with thiol groups in proteins, leading to cross-linking and stabilization of protein structures. This property is particularly useful in biological and medical applications where protein stability is crucial.
Comparison with Similar Compounds
Similar Compounds
3,3’-[Disulfanediylbis(methylene)]dithiophene: Similar in structure but contains thiophene rings instead of bicyclic units.
3-Carene: A bicyclic compound with a similar core structure but lacks disulfide linkages.
Uniqueness
3,3’-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[41
Properties
CAS No. |
138118-22-6 |
---|---|
Molecular Formula |
C20H30S2 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
3-[[(7,7-dimethyl-3-bicyclo[4.1.0]hept-3-enyl)methyldisulfanyl]methyl]-7,7-dimethylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C20H30S2/c1-19(2)15-7-5-13(9-17(15)19)11-21-22-12-14-6-8-16-18(10-14)20(16,3)4/h5-6,15-18H,7-12H2,1-4H3 |
InChI Key |
CZPXUHZPBMOMDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CC(=CC2)CSSCC3=CCC4C(C3)C4(C)C)C |
Origin of Product |
United States |
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